1,2-Bis(chloroacetoxy)ethane
CAS No.: 6941-69-1
Cat. No.: VC1964379
Molecular Formula: C6H8Cl2O4
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6941-69-1 |
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Molecular Formula | C6H8Cl2O4 |
Molecular Weight | 215.03 g/mol |
IUPAC Name | 2-(2-chloroacetyl)oxyethyl 2-chloroacetate |
Standard InChI | InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 |
Standard InChI Key | HIIBHBNRMVLLKH-UHFFFAOYSA-N |
SMILES | C(COC(=O)CCl)OC(=O)CCl |
Canonical SMILES | C(COC(=O)CCl)OC(=O)CCl |
Melting Point | 45.5 °C |
Introduction
Physical and Chemical Properties
Basic Identification Information
1,2-Bis(chloroacetoxy)ethane, also known as Ethylene Glycol Bis(monochloroacetate) or Ethylene Glycol Dichloroacetate, is characterized by the following properties:
Property | Value |
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CAS Number | 6941-69-1 |
Molecular Formula | C₆H₈Cl₂O₄ |
Molecular Weight | 215.03 g/mol |
Physical State (20°C) | Solid |
Appearance | White to almost white powder or lump |
Melting Point | 40.0-45.0°C (typically 41°C) |
Boiling Point | 158°C at 8 mmHg |
Reaxys Registry Number | 1782013 |
PubChem CID | 81365 |
Structural Characteristics
1,2-Bis(chloroacetoxy)ethane possesses a distinctive molecular structure featuring an ethylene glycol backbone with two chloroacetoxy groups attached to each carbon atom. This structure can be represented as:
ClCH₂COO-CH₂-CH₂-OOCCH₂Cl
The compound's structure contains ester linkages that connect the ethylene glycol unit to the chloroacetyl groups. These functional groups are responsible for the compound's chemical reactivity and applications in synthetic organic chemistry. The molecule contains reactive chlorine atoms that serve as excellent leaving groups, facilitating nucleophilic substitution reactions.
Synthesis and Preparation Methods
The synthesis of 1,2-Bis(chloroacetoxy)ethane typically follows established esterification protocols:
Laboratory Synthesis
The compound can be synthesized through the reaction of ethylene glycol with chloroacetyl chloride in the presence of a base. This reaction represents a typical esterification process where:
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The hydroxyl groups of ethylene glycol react with the acyl chloride (chloroacetyl chloride)
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The reaction proceeds with the elimination of HCl
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A base (typically pyridine or triethylamine) is used to neutralize the generated HCl
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The reaction yields the diester, 1,2-Bis(chloroacetoxy)ethane
The reaction can be represented as:
HOCH₂CH₂OH + 2 ClCH₂COCl → ClCH₂COO-CH₂CH₂-OOCCH₂Cl + 2 HCl
Purification and Analysis
After synthesis, the compound is typically purified through recrystallization or distillation techniques. Quality control is performed using gas chromatography (GC), with commercial products requiring a minimum purity of 98.0% . Additional analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy can be employed to confirm the structural identity and purity of the compound.
Chemical Reactivity and Reactions
1,2-Bis(chloroacetoxy)ethane demonstrates significant chemical versatility due to its reactive chloroacetoxy groups. These groups can undergo various transformations, making the compound valuable in organic synthesis.
Reaction with Amines
One of the most notable reactions of 1,2-Bis(chloroacetoxy)ethane is its interaction with amines. This nucleophilic substitution reaction involves:
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Displacement of the chlorine atoms by amino groups
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Formation of new nitrogen-containing compounds
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Potential for creating compounds with biological or pharmaceutical applications
The reaction follows an SN2 mechanism, with the amine acting as a nucleophile that attacks the carbon adjacent to the chlorine atom, resulting in the substitution of chlorine.
Reaction with Alcohols
The compound can undergo transesterification reactions with alcohols, which involve:
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Exchange of the chloroacetoxy groups for alkoxy groups
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Modification of the compound's properties
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Synthesis of new ester derivatives
These reactions are typically conducted under basic or acidic catalysis and may require elevated temperatures to achieve satisfactory yields.
Hydrolysis Reactions
1,2-Bis(chloroacetoxy)ethane can undergo hydrolysis under both acidic and basic conditions:
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In basic conditions, the ester bonds are cleaved to regenerate ethylene glycol and chloroacetic acid salts
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In acidic conditions, the hydrolysis yields ethylene glycol and chloroacetic acid
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The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts
Applications in Research and Industry
Organic Synthesis Applications
1,2-Bis(chloroacetoxy)ethane serves as a valuable building block in the synthesis of various organic compounds:
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It functions as an intermediate in the preparation of more complex molecules
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The compound can be used to introduce chloroacetoxy groups into other molecules
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It serves as a precursor for the synthesis of specialized polymers and materials
Research Applications
In scientific research, 1,2-Bis(chloroacetoxy)ethane finds applications in:
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Studies involving the modification of biomolecules
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Investigations of reaction mechanisms involving ester derivatives
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Development of new synthetic methodologies
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Comparative studies with other related diesters
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 1,2-Bis(chloroacetoxy)ethane:
Compound | CAS Number | Key Differences |
---|---|---|
1,2-Bis(2-chloroethoxy)ethane | 112-26-5 | Contains ether linkages rather than ester linkages |
1,2-Bis(chloroacetoxy)propane | 42831-64-1 | Contains an additional methyl group in the backbone |
Ethylene glycol | 107-21-1 | The parent diol without chloroacetyl groups |
Chloroacetic acid | 79-11-8 | The carboxylic acid component of the diester |
Reactivity Comparison
The reactivity of 1,2-Bis(chloroacetoxy)ethane can be compared to its structural analogues:
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It is generally more reactive than simple ethers like 1,2-Bis(2-chloroethoxy)ethane due to the presence of ester groups
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It shows similar reactivity patterns to other chloroacetate esters but with the potential for dual functionalization
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The compound is less reactive than acid chlorides such as chloroacetyl chloride but more reactive than simple esters
Analytical Methods for Identification and Characterization
Several analytical techniques can be employed to identify and characterize 1,2-Bis(chloroacetoxy)ethane:
Spectroscopic Methods
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for:
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C=O stretching (around 1740-1750 cm⁻¹)
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C-O stretching (1200-1250 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Shows signals for methylene protons adjacent to chlorine and ester groups
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¹³C NMR: Provides confirmation of carbonyl carbons and methylene carbons
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Chromatographic Methods
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Gas Chromatography (GC): The primary method for purity determination, with commercial standards requiring >98.0% purity
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Liquid Chromatography (LC): Can be used for analysis when coupled with appropriate detectors
Physical Property Measurements
Confirmation of identity can also be achieved through determination of physical properties:
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Melting point (40-45°C)
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Boiling point (158°C at 8 mmHg)
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Refractive index
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